1-Ethoxy-2,3,5,6-tetrafluorobenzene
Overview
Description
1-Ethoxy-2,3,5,6-tetrafluorobenzene is an organofluorine compound with the molecular formula C8H6F4O and a molecular weight of 194.13 g/mol . This compound is characterized by the presence of four fluorine atoms and an ethoxy group attached to a benzene ring, making it a valuable intermediate in various chemical syntheses and industrial applications .
Mechanism of Action
Target of Action
1-Ethoxy-2,3,5,6-tetrafluorobenzene is a chemical compound that is often used in the field of organic synthesis . The primary targets of this compound are typically other organic molecules, where it acts as a reagent in various chemical reactions .
Mode of Action
The compound interacts with its targets through chemical reactions. For instance, it has been used as a boron reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound may undergo transmetalation, a reaction where an organometallic compound transfers a ligand to another metal .
Biochemical Pathways
The specific biochemical pathways affected by this compound would depend on the nature of the chemical reactions it is involved in. In the case of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, which can lead to the synthesis of a wide range of organic compounds .
Pharmacokinetics
Its physical and chemical properties, such as its boiling point , can impact its behavior and availability in a chemical reaction.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific reactions it is used in. In Suzuki–Miyaura coupling, for example, it can help facilitate the formation of new carbon-carbon bonds, leading to the creation of new organic compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethoxy-2,3,5,6-tetrafluorobenzene can be synthesized through several methods. One common approach involves the nucleophilic aromatic substitution reaction of 1,2,4,5-tetrafluorobenzene with sodium ethoxide in ethanol . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as distillation or recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Ethoxy-2,3,5,6-tetrafluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Electrophilic Aromatic Substitution: The fluorine atoms on the benzene ring can be substituted by electrophiles, although this reaction is less common due to the electron-withdrawing nature of fluorine.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium ethoxide in ethanol is commonly used for the initial synthesis.
Electrophilic Aromatic Substitution: Strong electrophiles such as bromine cation can be used under specific conditions.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as this compound derivatives.
Electrophilic Aromatic Substitution: Substituted benzene derivatives with varying electrophilic groups.
Scientific Research Applications
1-Ethoxy-2,3,5,6-tetrafluorobenzene has diverse applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of advanced materials with unique properties.
Medicinal Chemistry: Investigated for potential pharmaceutical applications due to its unique chemical structure.
Comparison with Similar Compounds
1-Ethoxy-2,3,5,6-tetrafluorobenzene can be compared with other fluorinated benzene derivatives, such as:
1,2,4,5-Tetrafluorobenzene: Lacks the ethoxy group, making it less versatile in certain reactions.
3-Ethoxy-1,2,4,5-tetrafluorobenzene: Similar structure but different substitution pattern, leading to distinct reactivity.
The uniqueness of this compound lies in its combination of fluorine atoms and an ethoxy group, which imparts specific chemical properties and reactivity .
Properties
IUPAC Name |
3-ethoxy-1,2,4,5-tetrafluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4O/c1-2-13-8-6(11)4(9)3-5(10)7(8)12/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOOEXUEWXMTKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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